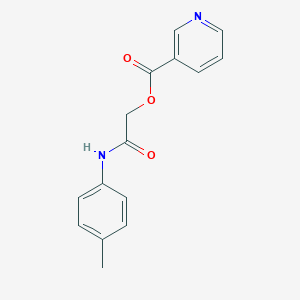
2-Oxo-2-(4-toluidino)ethylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(4-toluidino)ethylnicotinate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
2-Oxo-2-(4-toluidino)ethylnicotinate inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This results in the inhibition of B cell activation and proliferation, as well as the suppression of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit the proliferation of B cells and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxo-2-(4-toluidino)ethylnicotinate has several advantages as a research tool. It is highly selective for BTK, which reduces off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations, including its relatively high cost and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Oxo-2-(4-toluidino)ethylnicotinate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in humans.
Conclusion
In summary, this compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in various autoimmune diseases and cancers. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Synthesemethoden
The synthesis of 2-Oxo-2-(4-toluidino)ethylnicotinate involves the reaction of 2-oxo-2-(4-toluidino)ethyl chloride with nicotinic acid in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(4-toluidino)ethylnicotinate has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has also demonstrated efficacy in the treatment of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
XRRCJWDAUPRMSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Löslichkeit |
40.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


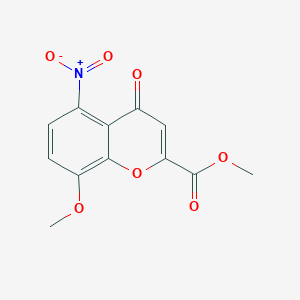
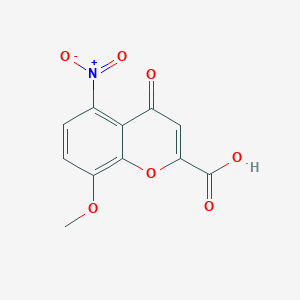
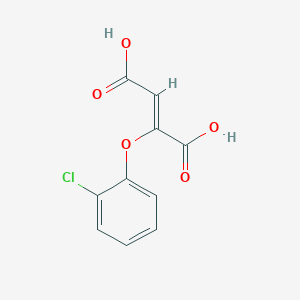
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
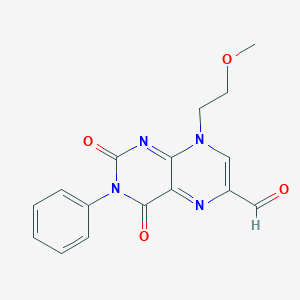
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
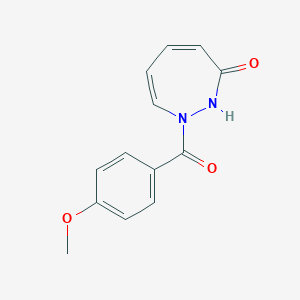
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
